molecular formula C23H20N2O2S B11052014 4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol

4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol

Katalognummer B11052014
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: PAGACXSBRKMNKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol is an organic compound belonging to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of two methoxyphenyl groups, a phenyl group, and a thiol group attached to the imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol can be achieved through a multi-step process. One common method involves the condensation of 4,4’-dimethoxybenzil with an aromatic aldehyde and ammonium acetate under microwave irradiation. This method is advantageous due to its simplicity, shorter reaction time, and higher yields .

Industrial Production Methods

Industrial production of this compound typically involves the use of solvent-free conditions and microwave-assisted synthesis. These methods are preferred due to their efficiency, reduced reaction times, and environmentally friendly nature. The use of ionic liquids as solvents has also been explored to enhance the reaction efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted imidazole derivatives.

Wirkmechanismus

The mechanism of action of 4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of thioredoxin reductase, an enzyme involved in cellular redox regulation . This inhibition disrupts the redox balance within cells, leading to cell death, particularly in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The methoxyphenyl groups also contribute to its unique properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C23H20N2O2S

Molekulargewicht

388.5 g/mol

IUPAC-Name

4,5-bis(4-methoxyphenyl)-3-phenyl-1H-imidazole-2-thione

InChI

InChI=1S/C23H20N2O2S/c1-26-19-12-8-16(9-13-19)21-22(17-10-14-20(27-2)15-11-17)25(23(28)24-21)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,24,28)

InChI-Schlüssel

PAGACXSBRKMNKF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C(N(C(=S)N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.